2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4-fluoro-4-methylpiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide
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Overview
Description
AMG650 is an oral, first-in-class, selective small molecule inhibitor of kinesin family member 18A (KIF18A). This compound is being investigated for its anti-tumor potential, particularly in metastatic solid tumors with TP53 mutations and chromosomal instability. KIF18A is a mitotic kinesin motor protein that regulates chromosome alignment during cell division, and its inhibition by AMG650 can prevent lethal multipolar cell division in cancer cells .
Preparation Methods
The synthetic route for AMG650 involves multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and are typically disclosed in patents and scientific publications. Industrial production methods for AMG650 would involve scaling up these synthetic routes while ensuring high purity and yield .
Chemical Reactions Analysis
AMG650 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
AMG650 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of KIF18A in cell division and chromosomal instability.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancers with chromosomal instability, particularly those with TP53 mutations.
Industry: Potential applications in the development of anti-cancer drugs and as a research tool in pharmaceutical research
Mechanism of Action
AMG650 exerts its effects by selectively inhibiting the motor activity of KIF18A. KIF18A is a mitotic kinesin motor protein that localizes to the plus-end tips of kinetochore microtubule spindle fibers, where it regulates chromosome alignment during cell division. Inhibition of KIF18A by AMG650 leads to activation of the mitotic checkpoint, resulting in multipolarity and apoptosis in cancer cells. This mechanism is particularly effective in cancers with chromosomal instability and TP53 mutations .
Comparison with Similar Compounds
AMG650 is unique in its selective inhibition of KIF18A. Similar compounds include:
GSC000190: Another potent inhibitor of KIF18A with a similar mechanism of action but different pharmacological properties.
Sovilnesib: A differentiated oral KIF18A inhibitor developed by Amgen. AMG650 stands out due to its specific binding mode and selective inhibition of KIF18A, making it a promising candidate for treating cancers with chromosomal instability
Properties
Molecular Formula |
C27H37FN6O4S |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4-fluoro-4-methylpiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide |
InChI |
InChI=1S/C27H37FN6O4S/c1-19-17-23(31-25(29-19)34-11-7-26(2,28)8-12-34)30-24(36)21-4-3-20(32-39(37,38)16-15-35)18-22(21)33-13-9-27(5-6-27)10-14-33/h3-4,17-18,32,35H,5-16H2,1-2H3,(H,29,30,31,36) |
InChI Key |
JFARSZKBZGPJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)(C)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4 |
Origin of Product |
United States |
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